
4-(Piperidin-3-yl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid under specific conditions. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the classical Hantzsch pyridine synthesis, which is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-3-yl)butanoic acid hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Piperidin-3-yl)butanoic acid hydrochloride involves its participation in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets enzymes involved in NAD biosynthesis and recycling, thereby affecting cellular metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-4-yl)butanoic acid hydrochloride: A closely related compound with similar chemical properties and applications.
Piperidine derivatives: Various piperidine derivatives share similar structural features and reactivity patterns.
Uniqueness
4-(Piperidin-3-yl)butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in the synthesis of FK866 and other NAD biosynthesis inhibitors. Its ability to modify matriptase inhibitors also sets it apart from other piperidine derivatives .
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
4-piperidin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H |
InChI-Schlüssel |
UUVGGAMIQBUQLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


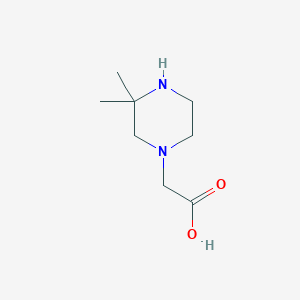
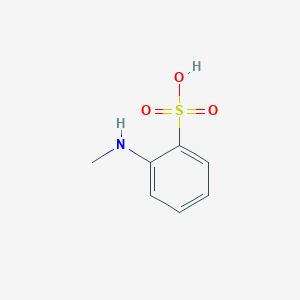
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
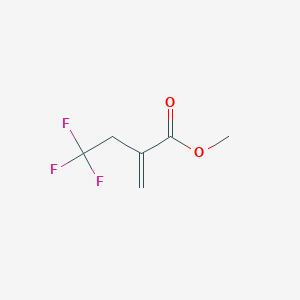
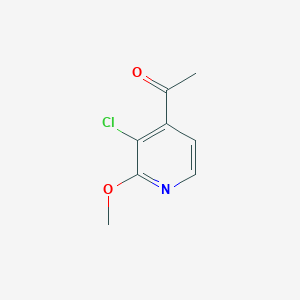
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
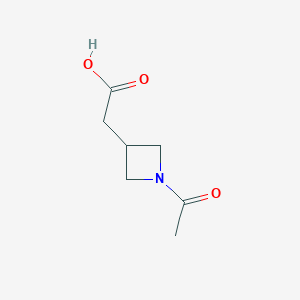
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
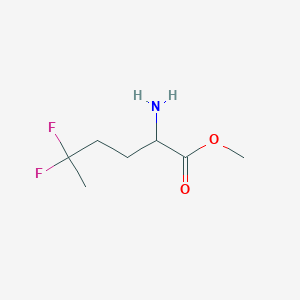
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

